1-(1,1-Dimethoxyethyl)-4-nitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
53577-98-3 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(1,1-dimethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4/c1-10(14-2,15-3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 |
InChI Key |
FRSFPLAEOHPZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(OC)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 1,1 Dimethoxyethyl 4 Nitrobenzene
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the benzene (B151609) ring and serves as a versatile functional handle for synthetic transformations.
The nitro group of 1-(1,1-dimethoxyethyl)-4-nitrobenzene can be reduced to a range of nitrogen-containing functional groups, most commonly the corresponding amine. The acetal (B89532) functionality is generally stable under many conditions used for nitro group reduction, allowing for chemoselective transformations. The reduction of nitroarenes is a fundamental reaction in organic synthesis, often serving as a key step in the production of anilines. numberanalytics.comwikipedia.org
A variety of reagents can accomplish this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a widely used and efficient method. numberanalytics.com Chemical reduction methods are also prevalent, employing reagents like metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid (HCl)) or sodium hydrosulfite. wikipedia.orgscispace.comchemistry-online.com The choice of reducing agent and reaction conditions can be tuned to achieve different products. For instance, while complete reduction yields the amine, partial reduction under controlled conditions can lead to intermediate functionalities like hydroxylamines or azo compounds. wikipedia.orgnih.gov
The reduction of the related compound, 4-nitroacetophenone, illustrates the chemoselectivity possible. Reagents such as tin and HCl can selectively reduce the nitro group without affecting the carbonyl group. scispace.comchemistry-online.com This selectivity is directly applicable to this compound, where the acetal group provides robust protection for the ketone functionality during the reduction of the nitro moiety.
Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Primary Product | Reference |
| H₂, Pd/C | High pressure and temperature | Amine | numberanalytics.com |
| Sn, HCl | Reflux | Amine | chemistry-online.com |
| Zn, NH₄Cl | Aqueous medium | Amine | scispace.com |
| Fe, Acidic Media | Acid (e.g., Acetic Acid) | Amine | wikipedia.org |
| Raney Nickel, Hydrazine | 0-10 °C | Hydroxylamine | wikipedia.org |
| Metal Hydrides (e.g., LiAlH₄) | N/A | Azo Compound | wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions Facilitated by the Nitro Group
The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Its powerful electron-withdrawing nature polarizes the aromatic ring, making the carbons at the ortho and para positions electron-deficient and thus susceptible to attack by nucleophiles. numberanalytics.commasterorganicchemistry.com For an SNAr reaction to occur, a suitable leaving group, such as a halide, must be present on the ring, typically at a position ortho or para to the nitro group. libretexts.org
In the case of this compound, the molecule itself does not possess a leaving group for substitution. However, its structural motif is central to understanding the potential reactivity of related compounds. If a leaving group (e.g., chlorine, fluorine) were present at the 2-position (ortho to the nitro group), the compound would be highly activated for SNAr.
The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization and lowers the activation energy for the reaction. masterorganicchemistry.comtaylorfrancis.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
Oxidative transformations that directly target the nitro group on an aromatic ring are not common. The nitrogen atom in the nitro group (-NO₂) is already in a high oxidation state (+3), making further oxidation energetically unfavorable. The primary reactivity of the nitro group is centered on its reduction to lower oxidation states. While the nitro group can influence oxidative reactions elsewhere on the molecule due to its electronic effects, direct oxidation of the nitro functionality itself on compounds like this compound is not a typical transformation reported in standard organic synthesis literature.
Reactivity of the 1,1-Dimethoxyethyl Acetal Group
The 1,1-dimethoxyethyl group is a dimethyl acetal (specifically, a ketal) that serves as a protecting group for a ketone function. acs.org Its reactivity is characterized by its stability under basic and neutral conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.org
Acetals and ketals are readily hydrolyzed to their parent carbonyl compounds and corresponding alcohols in the presence of an acid catalyst and water. learncbse.inic.ac.uk This deprotection is a cornerstone of their use in multistep synthesis. For this compound, treatment with dilute aqueous mineral acids, such as HCl or H₂SO₄, efficiently cleaves the acetal, yielding 4-nitroacetophenone and two equivalents of methanol (B129727). nih.gov
The reaction is initiated by protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes a similar acid-catalyzed elimination of a second methanol molecule to afford the final ketone product, 4-nitroacetophenone. ic.ac.uk
Once deprotected, the resulting 4-nitroacetophenone possesses two reactive sites: the nitro group and the newly revealed carbonyl group. The carbonyl group can undergo a variety of characteristic reactions. For example, it can be selectively reduced to a secondary alcohol, 1-(4-nitrophenyl)ethanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). chemistry-online.com This reagent typically does not reduce the nitro group, demonstrating the potential for orthogonal reactivity. chemistry-online.com
The 1,1-dimethoxyethyl group can be converted to other acetal or ketal derivatives through a process known as transacetalization. This acid-catalyzed exchange reaction involves treating the existing acetal with a different alcohol or diol. acs.org The reaction is typically driven to completion by using the new alcohol as a solvent or by removing the displaced alcohol (methanol in this case) from the reaction mixture.
For example, reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would lead to the formation of a cyclic ketal, 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane. Transacetalization is a versatile method for altering protecting groups without first reverting to the carbonyl intermediate. organic-chemistry.orgresearchgate.net
Table 2: Key Transformations of the Acetal Group
| Reaction | Reagents | Product(s) | Reference |
| Hydrolysis (Deprotection) | Dilute Acid (e.g., H₃O⁺) | 4-Nitroacetophenone, Methanol | learncbse.inic.ac.uk |
| Transacetalization | Diol (e.g., Ethylene Glycol), Acid Catalyst | Cyclic Ketal (e.g., 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane) | acs.orgresearchgate.net |
Cleavage and Rearrangement Reactions of the Acetal Functionality
The 1,1-dimethoxyethyl group in this compound is a dimethyl acetal. Acetals are primarily known for their role as protecting groups for carbonyl compounds, prized for their stability under neutral or basic conditions but susceptible to cleavage under acidic conditions. The primary reaction of this functionality is hydrolysis, which reverts the acetal to the parent ketone, 4-nitroacetophenone, and two equivalents of methanol.
This cleavage is typically achieved by treatment with an aqueous acid. The mechanism involves the protonation of one of the methoxy oxygen atoms by an acid (e.g., HCl, H₂SO₄), followed by the elimination of a molecule of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and a second sequence of protonation and methanol elimination, ultimately yields the ketone. A patented method for preparing nitroacetophenones describes a similar hydrolysis step involving reflux in a mixed solution of water, organic acid, and inorganic acid to cleave the protecting group. google.com
Electrophilic Aromatic Substitution (EAS) on the Benzene Ring
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is profoundly influenced by the electronic properties and steric bulk of the two existing substituents.
Regioselectivity and Directing Effects of Substituents
The outcome of an EAS reaction is dictated by the directing effects of the groups already present on the aromatic ring. In this molecule, the two substituents exert opposing influences.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both induction and resonance. This effect pulls electron density from the benzene ring, particularly from the ortho and para positions. Consequently, the nitro group is a strong deactivating group and a meta-director.
1-(1,1-Dimethoxyethyl) Group: This group is classified as a substituted alkyl group. Alkyl groups are generally weak electron-donating groups through induction, making them activating and ortho-, para-directing. However, this specific group is sterically demanding, which can hinder attack at the adjacent ortho positions.
When both groups are present, the powerful meta-directing effect of the nitro group dominates the regioselectivity. Therefore, an incoming electrophile will preferentially attack the positions meta to the nitro group, which are also the positions ortho to the 1-(1,1-dimethoxyethyl) group (carbons 3 and 5).
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
| -C(OCH₃)₂CH₃ (1,1-Dimethoxyethyl) | Weakly Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |
Radical Reactions and Photochemical Transformations of this compound
Nitroaromatic compounds are known to participate in radical reactions, often initiated by single-electron transfer (SET) to form a nitro radical anion. nih.gov These species can be highly reactive. nih.gov For instance, the radical anions of similar compounds like p-nitrobenzyl chloride are known to fragment by expelling the chloride ion to generate a carbon-centered nitrobenzyl radical. nih.gov In the case of this compound, a similar SET process could form the corresponding radical anion, which could potentially undergo further transformations.
Additionally, while less common, acetal radicals can be generated and used in organic synthesis, representing another potential, though likely less favored, radical pathway for this molecule. digitellinc.com Photochemical transformations of nitro compounds are also documented, although the specific pathways for this molecule are not extensively studied. rsc.org
Chemo- and Regioselective Transformations of the Compound
Chemoselectivity, the selective reaction of one functional group in the presence of another, is a key aspect of this compound's utility. The acetal group serves as an effective protecting group for the ketone, allowing for transformations to be carried out selectively on the nitro group. chemistry-online.com
The parent compound, 4-nitroacetophenone, contains two reducible functional groups: the nitro group and the carbonyl group. chemistry-online.com By protecting the carbonyl as a dimethyl acetal, the nitro group can be selectively reduced without affecting the ketone functionality. This strategy is crucial in multi-step synthesis. Various reagents have been shown to achieve the chemoselective reduction of the nitro group in 4-nitroacetophenone to form 4-aminoacetophenone, a transformation for which this compound is an ideal precursor. rsc.orgresearchgate.net Subsequent hydrolysis of the acetal group would then yield the aminoketone product.
Conversely, the ketone can be selectively reduced in the unprotected form using a mild reducing agent like sodium borohydride (NaBH₄), which does not typically reduce nitro groups. chemistry-online.com The use of the acetal protecting group thus provides a powerful tool for directing reactivity and achieving desired chemical outcomes.
| Reagent/Catalyst | Group Reduced | Product | Reference |
|---|---|---|---|
| Sn, HCl | Nitro (-NO₂) | 4-Aminoacetophenone | chemistry-online.com |
| NaBH₄ | Ketone (C=O) | 1-(4-Nitrophenyl)ethanol | chemistry-online.com |
| Iron(III) catalyst, Triethoxysilane | Nitro (-NO₂) | 4-Aminoacetophenone | rsc.org |
| Ru/TiO₂(anatase), H₂ | Nitro (-NO₂) | 4-Aminoacetophenone | researchgate.net |
Regioselectivity in transformations of this compound is primarily relevant in the context of electrophilic aromatic substitution, where, as discussed, the directing effects of the substituents dictate the position of attack.
Mechanistic Investigations of Reactions Involving 1 1,1 Dimethoxyethyl 4 Nitrobenzene
Elucidation of Reaction Pathways and Catalytic Cycles
The most characteristic reaction of 1-(1,1-Dimethoxyethyl)-4-nitrobenzene is the acid-catalyzed hydrolysis of the dimethoxyethyl group, which regenerates the parent ketone, 4'-nitroacetophenone (B150658). This reaction proceeds through a well-established pathway for acetal (B89532) and ketal hydrolysis. orgoreview.comchemistrysteps.com The catalytic cycle is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (H-A). chemistrysteps.com
The reaction pathway can be summarized in the following steps:
Protonation: One of the oxygen atoms of the ketal is protonated by an acid, converting the methoxy group into a good leaving group (methanol). orgoreview.comchemistrysteps.com
Formation of an Oxonium Ion: The protonated intermediate eliminates a molecule of methanol (B129727). This step is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.com This is often the rate-determining step in what is known as an A-1 mechanism. osti.gov
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. orgoreview.com This results in the formation of a protonated hemiketal.
Deprotonation: The protonated hemiketal is deprotonated by a base (such as water or the conjugate base of the catalyst, A⁻), yielding a neutral hemiketal intermediate. chemistrysteps.com
Second Protonation: The hydroxyl group of the hemiketal is then protonated by the acid catalyst. orgoreview.com
Elimination of the Second Alcohol Molecule: The resulting intermediate eliminates a second molecule of methanol, forming a protonated ketone.
Final Deprotonation: The protonated ketone is deprotonated to yield the final ketone product, 4'-nitroacetophenone, and regenerate the acid catalyst. chemistrysteps.com
This multi-step process illustrates a catalytic cycle where the acid is consumed in the initial steps and regenerated at the end, allowing a small amount of acid to facilitate the conversion of a large amount of the ketal.
Kinetic Studies and Determination of Rate Laws
Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for substantiating a proposed mechanism. For the acid-catalyzed hydrolysis of ketals like this compound, the rate of the reaction is typically dependent on the concentration of the substrate and the activity of the acid catalyst.
Rate = k [this compound] [H⁺]
Here, k represents the rate constant. The specific form of the rate law helps to distinguish between different mechanistic possibilities, such as the A-1 and A-2 mechanisms. osti.gov In the A-1 mechanism, the rate-determining step is the unimolecular dissociation of the protonated substrate to form the oxonium ion. gla.ac.uk In the A-2 mechanism, the rate-determining step involves the bimolecular attack of a water molecule on the protonated substrate. osti.gov For most simple acetals and ketals, the A-1 mechanism is common.
Kinetic experiments would involve monitoring the disappearance of the reactant or the appearance of the product over time under varying concentrations of the substrate and acid. Techniques such as UV-Vis spectrophotometry could be employed, tracking the change in absorbance corresponding to the formation of the conjugated 4'-nitroacetophenone product.
Identification and Characterization of Reactive Intermediates
The mechanism of ketal hydrolysis involves several key reactive intermediates. The most significant of these is the oxonium ion , formed after the departure of the first methanol molecule. chemistrysteps.com This species is a carbocation that is stabilized by resonance with the adjacent oxygen atom, which delocalizes the positive charge.
The structure of this intermediate for the hydrolysis of this compound would be a methoxy-stabilized tertiary carbocation. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring would likely have a modest destabilizing effect on this intermediate through inductive effects.
Direct observation of these intermediates is often challenging due to their transient nature. However, their existence is strongly supported by a vast body of evidence from the study of acetal and ketal hydrolysis in general, including trapping experiments and spectroscopic studies under specific conditions.
Transition State Analysis and Reaction Energetics
For the common A-1 hydrolysis mechanism, the highest energy transition state is associated with the rate-determining step: the cleavage of the carbon-oxygen bond of the protonated ketal to form the oxonium ion and methanol. osti.gov The energy required to reach this transition state is the activation energy (Ea).
The stability of the transition state is a critical factor. For the A-1 mechanism, the transition state has significant oxonium ion character. Factors that stabilize the oxonium ion intermediate will also stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate. The electron-withdrawing nitro group at the para position of the benzene ring is expected to slightly increase the activation energy compared to an unsubstituted analogue due to its destabilizing inductive effect on the developing positive charge.
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the reaction mechanism and rate. For the acid-catalyzed hydrolysis of this compound, which involves the formation of charged intermediates and transition states, polar protic solvents like water are ideal.
Key solvent effects include:
Stabilization of Charged Species: Polar solvents can stabilize the protonated substrate, the oxonium ion intermediate, and the charged transition states through solvation. nih.gov
Role as a Nucleophile: In the hydrolysis reaction, water acts as both the solvent and a reactant (the nucleophile). Using a large excess of water, as is typical, ensures that the equilibrium is driven towards the hydrolysis products. orgoreview.com
Solvent Isotope Effects: A common method to probe the mechanism is to compare the reaction rate in H₂O versus D₂O. For an A-1 mechanism, where the proton transfer is a rapid pre-equilibrium, the reaction is often faster in D₂O, leading to a solvent isotope effect (kH₂O/kD₂O) of less than 1 (an inverse solvent isotope effect). osti.gov This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated substrate. Conversely, if the proton transfer is part of the rate-determining step, a normal solvent isotope effect (kH₂O/kD₂O > 1) is typically observed. osti.gov
Table 2: Expected Influence of Solvent on Hydrolysis
| Solvent Property | Effect on A-1 Hydrolysis Rate | Rationale |
|---|---|---|
| Increasing Polarity | Increase | Better stabilization of the charged oxonium ion intermediate and transition state. |
| Protic Nature | Essential | Required as a proton source (for the catalyst) and as a nucleophile. |
Advanced Spectroscopic Characterization Methodologies for 1 1,1 Dimethoxyethyl 4 Nitrobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 1-(1,1-Dimethoxyethyl)-4-nitrobenzene, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). The strong electron-withdrawing effect of the nitro group deshields these protons, shifting them to a higher chemical shift. The two protons ortho to the nitro group would be the most downfield, while the two protons ortho to the dimethoxyethyl group would be slightly more upfield.
The aliphatic portion of the molecule would give rise to two singlets. The six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups would produce a sharp singlet, likely in the δ 3.0-3.5 ppm range. The three protons of the methyl (-CH₃) group attached to the quaternary carbon would also appear as a singlet, typically further upfield, around δ 1.5-2.0 ppm.
The ¹³C NMR spectrum provides complementary information. One would expect to see signals for the six unique carbon atoms in the molecule. The quaternary carbon of the dimethoxyethyl group would appear significantly downfield. The carbons of the benzene ring would show four distinct signals, with the carbon bearing the nitro group being the most deshielded. The carbons of the two methoxy groups would be equivalent, giving a single signal around δ 50 ppm, while the methyl carbon would be the most upfield signal.
To illustrate these expectations, ¹H and ¹³C NMR data for the structurally related compounds 4-Nitroacetophenone and 1,1-Dimethoxyethane are presented below. 4-Nitroacetophenone shares the same 4-nitrophenyl core, while 1,1-Dimethoxyethane contains the ketal functional group.
| Compound | Nucleus | Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| This compound | ¹H | Aromatic H (ortho to NO₂) | ~8.2-8.3 | d |
| Aromatic H (ortho to C(OCH₃)₂) | ~7.6-7.7 | d | ||
| Methoxy (-OCH₃) | ~3.2 | s | ||
| Methyl (-CH₃) | ~1.6 | s | ||
| ¹³C | Aromatic C | ~123-150 | - | |
| Methoxy (-OCH₃) | ~49-51 | - | ||
| Methyl (-CH₃) | ~24-26 | - | ||
| 4-Nitroacetophenone (Analog) rsc.orgchemicalbook.comchemicalbook.com | ¹H | Aromatic H (ortho to NO₂) | 8.31-8.29 | m |
| Aromatic H (ortho to C=O) | 8.13-8.10 | m | ||
| Methyl (-CH₃) | 2.68 | s | ||
| ¹³C | Aromatic C | 123.9, 129.3, 141.4, 150.4 | - | |
| Methyl (-CH₃) | 27.0 | - | ||
| 1,1-Dimethoxyethane (Analog) chemicalbook.comnih.gov | ¹H | Methine (-CH) | 4.57 | q |
| Methoxy (-OCH₃) | 3.31 | s | ||
| Methyl (-CH₃) | 1.28 | d |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO₄), the molecular weight is 211.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 211.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A very common fragmentation for ketals is the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion. This would result in a prominent peak at m/z = 180 ([M - 31]⁺). Subsequent loss of a methyl radical (•CH₃) from the parent ion would yield a peak at m/z = 196 ([M - 15]⁺).
Fragmentation patterns characteristic of nitroaromatic compounds are also expected. This includes the loss of NO₂ (46 Da) to give a peak at m/z = 165, and the loss of NO (30 Da) to give a peak at m/z = 181. massbank.eunist.gov The base peak in the spectrum could potentially be the [M - OCH₃]⁺ ion at m/z = 180 due to its stability.
| m/z | Proposed Fragment Ion | Formula of Loss | Mass Loss (Da) |
|---|---|---|---|
| 211 | [M]⁺ (Molecular Ion) | - | 0 |
| 196 | [M - CH₃]⁺ | •CH₃ | 15 |
| 181 | [M - NO]⁺ | •NO | 30 |
| 180 | [M - OCH₃]⁺ | •OCH₃ | 31 |
| 165 | [M - NO₂]⁺ | •NO₂ | 46 |
| 150 | [M - OCH₃ - CH₂O]⁺ | •OCH₃, CH₂O | 61 |
| 77 | [C₆H₅]⁺ | C₄H₈NO₄ | 134 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption (IR) or scattering (Raman) frequencies, making these methods excellent for functional group identification.
For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the nitro group. tandfonline.comresearchgate.netchemicalbook.com The asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear as two strong bands around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. tandfonline.comnist.gov
The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending vibration in the 850-860 cm⁻¹ range. The dimethoxyethyl group will contribute C-H stretching bands in the 2950-2850 cm⁻¹ region. Crucially, the C-O bonds of the ketal will produce strong stretching bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹.
Raman spectroscopy provides complementary information. While the nitro group stretches are also visible in Raman, they are typically weaker than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic ring often produce strong Raman signals. researchgate.netchemicalbook.comspectrabase.com The symmetric "ring breathing" mode of the benzene ring, expected around 1000 cm⁻¹, is often a prominent feature in the Raman spectrum of benzene derivatives.
| Vibrational Mode | Expected Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Analog Compound Data (Nitrobenzene) tandfonline.comchemicalbook.com |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong | ~3080 |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium | - |
| Aromatic C=C Stretch | 1610-1580 | Medium | Strong | ~1600, 1585 |
| Asymmetric NO₂ Stretch | 1560-1515 | Very Strong | Medium | ~1525 |
| Symmetric NO₂ Stretch | 1355-1335 | Very Strong | Strong | ~1347 |
| C-O Stretch (Ketal) | 1200-1000 | Strong | Weak | - |
| Aromatic C-H Out-of-Plane Bend (para) | 860-850 | Strong | Weak | ~852 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds, these transitions are typically from π to π* orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the nitrobenzene (B124822) moiety. Nitrobenzene itself typically shows a strong absorption band (the "B-band") around 250-270 nm, which is attributed to a π → π* transition involving charge transfer from the benzene ring to the nitro group. nih.govstackexchange.comresearchgate.netresearchgate.net The presence of the para-substituent is likely to cause a slight red shift (bathochromic shift) of this absorption maximum. A weaker, longer-wavelength absorption, sometimes appearing as a shoulder around 330-350 nm, can be attributed to a formally forbidden n → π* transition localized on the nitro group. nih.gov The exact position and intensity of these bands are sensitive to the solvent used. stackexchange.com
| Compound | Transition | λmax (nm) (in non-polar solvent) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| This compound (Predicted) | π → π* (Charge Transfer) | ~260-280 | ~8,000 - 10,000 |
| n → π | ~330-350 | ~100 - 300 | |
| Nitrobenzene (Analog) nih.govphotochemcad.com | π → π (Charge Transfer) | ~252-258 | ~8,100 |
| n → π* | ~345 | Weak |
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise positions of atoms in the crystal lattice, providing accurate measurements of bond lengths, bond angles, and torsional angles.
While no crystal structure for this compound has been reported in the crystallographic databases, a successful analysis would provide invaluable information. It would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the conformation of the dimethoxyethyl group relative to the plane of the benzene ring. The dihedral angle between the plane of the nitro group and the benzene ring could also be precisely measured. In many nitrobenzene derivatives, the nitro group is slightly twisted out of the plane of the ring. Finally, analysis of the crystal packing would reveal any significant intermolecular interactions, such as C-H···O hydrogen bonds, which govern the solid-state properties of the material.
Computational and Theoretical Chemistry Studies of 1 1,1 Dimethoxyethyl 4 Nitrobenzene
Synthetic Utility and Applications in Chemical Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The presence of both an electron-withdrawing nitro group and a latent carbonyl functionality allows for a diverse range of chemical transformations, making 1-(1,1-dimethoxyethyl)-4-nitrobenzene a crucial intermediate in multi-step synthetic sequences. The nitro group can be readily reduced to an amine, which can then participate in a variety of bond-forming reactions such as amide coupling, sulfonamide formation, or diazotization, paving the way for the introduction of other functional groups. Simultaneously, the dimethoxyethyl group serves as a protected form of an acetyl group. This protecting group strategy is fundamental in complex synthesis, preventing the carbonyl from undergoing unwanted reactions while other parts of the molecule are being modified. Deprotection under acidic conditions regenerates the ketone, which can then be used for reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations to build more complex carbon skeletons.
Applications in the Construction of Diverse Chemical Scaffolds
The dual reactivity of this compound facilitates its use in the construction of a wide array of chemical scaffolds, which form the core structures of many biologically active molecules and functional materials. For instance, the aromatic nitro group can direct electrophilic aromatic substitution to the meta position, allowing for further functionalization of the benzene (B151609) ring. Subsequent reduction of the nitro group to an amine and diazotization can lead to the introduction of various substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions. This versatility enables the synthesis of highly substituted aromatic compounds. Furthermore, the acetal-protected ketone can be unveiled at a later synthetic stage to participate in cyclization reactions, leading to the formation of heterocyclic systems, which are prevalent in medicinal chemistry.
Utilization as a Precursor for the Synthesis of Other Chemical Classes
This compound is a versatile precursor for the synthesis of several important classes of organic compounds. The most prominent transformation is the reduction of the nitro group to an aniline (B41778) derivative, 1-(1,1-dimethoxyethyl)-4-aminobenzene. This aniline is a key starting material for the synthesis of azo dyes, pharmaceuticals, and polymers. Additionally, the nitro group can be a precursor for other nitrogen-containing functional groups. For example, partial reduction can yield the corresponding nitroso or hydroxylamino derivatives. The protected ketone functionality also allows for transformations into other chemical classes. For instance, Baeyer-Villiger oxidation of the deprotected ketone would lead to the formation of an ester, specifically 4-nitrophenyl acetate, a widely used reagent in biochemical assays.
| Precursor Compound | Transformation | Resulting Chemical Class |
| This compound | Reduction of nitro group | Anilines |
| This compound | Deprotection and Baeyer-Villiger oxidation | Esters (e.g., 4-nitrophenyl acetate) |
| This compound | Deprotection and Wittig reaction | Alkenes |
| This compound | Deprotection and reductive amination | Amines |
Development of New Organic Methodologies Using this compound as a Model Substrate
The well-defined structure and predictable reactivity of this compound make it an excellent model substrate for the development and optimization of new synthetic methodologies. For example, its use in the development of novel catalytic systems for the reduction of aromatic nitro groups allows for a clear assessment of catalyst efficiency and selectivity. The presence of the acetal (B89532) provides a sterically defined environment to probe the catalyst's tolerance to different functional groups. Similarly, new methods for the deprotection of acetals under mild and selective conditions can be tested on this substrate, with the progress of the reaction easily monitored by techniques such as NMR spectroscopy or gas chromatography. The straightforward nature of its reactions allows researchers to focus on the nuances of the new methodology being developed.
Potential for Functional Materials Precursors
The structural motifs present in this compound suggest its potential as a precursor for the synthesis of functional materials. The aromatic nitro group is a key component in the synthesis of certain nonlinear optical (NLO) materials and energetic materials. Following the reduction of the nitro group to an amine, the resulting aniline derivative can be used as a monomer in the synthesis of conducting polymers, such as polyaniline, or as a building block for liquid crystals. The ability to introduce further functionality onto the aromatic ring and to manipulate the acetyl group provides a pathway to tailor the electronic and physical properties of the resulting materials for specific applications.
Future Perspectives and Emerging Research Avenues for 1 1,1 Dimethoxyethyl 4 Nitrobenzene
Development of Novel and Highly Efficient Catalytic Systems
The synthesis of 1-(1,1-dimethoxyethyl)-4-nitrobenzene primarily involves the ketalization of 4-nitroacetophenone. Future research is focused on developing catalytic systems that offer higher efficiency, milder reaction conditions, and greater selectivity, moving beyond traditional acid catalysts.
One promising area is the use of novel metal-based catalysts. For instance, an efficient catalytic system using cobalt(II) chloride (CoCl₂) in combination with dimethylglyoxime (B607122) (DH₂) has been developed for the acetalization and ketalization of various carbonyl compounds. mdpi.comresearchgate.net It is proposed that a planar tetracoordinate cobaloxime complex is generated in situ, acting as the key catalytic species. mdpi.comresearchgate.net This system has demonstrated high turnover frequencies (TOF), reaching up to 953 h⁻¹, under mild, solvent-free conditions. mdpi.comresearchgate.net The application of such cobaloxime-based catalysts could significantly improve the synthesis of this compound by reducing reaction times and energy consumption. The catalytic activity is influenced by the anion of the cobalt salt, with CoCl₂ showing superior performance over other salts like Co(NO₃)₂ and CoSO₄. researchgate.net
The table below compares the performance of different cobalt salts in a model ketalization reaction, highlighting the potential of such systems.
| Catalyst System | Conversion (%) | TOF (h⁻¹) | Conditions |
| CoCl₂ / DH₂ | 95.3 | 953 | 70°C, 1h, 5 KPa |
| Co(NO₃)₂ / DH₂ | 90.1 | 901 | 70°C, 1h, 5 KPa |
| CoSO₄ / DH₂ | Low | - | 70°C, 1h, 5 KPa |
| Co(OAc)₂ / DH₂ | No reaction | - | 70°C, 1h, 5 KPa |
Data derived from a model ketalization of cyclohexanone, indicating potential applicability. researchgate.netresearchgate.net
Furthermore, research into heterogeneous catalysts, such as metal-modified montmorillonite (B579905) KSF and acid-treated clays, presents another frontier. organic-chemistry.org These solid acid catalysts are attractive because they can be easily removed from the reaction mixture and potentially recycled, simplifying the purification process and reducing waste. researchgate.net
Exploration of Sustainable and Environmentally Benign Synthetic Approaches
Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. Future production of this compound will likely incorporate several sustainable strategies.
A key focus is the replacement of hazardous reagents and solvents. Traditional nitration methods, which are necessary to produce the 4-nitroacetophenone precursor, often use a dangerous mixture of nitric and sulfuric acids. researchgate.net This process generates significant acid waste and harmful nitrogen oxide fumes. researchgate.net Research into environmentally benign nitration methods is actively exploring solid-supported inorganic nitrates (like bismuth nitrate (B79036) or copper nitrate on clay) and gas-phase nitration. organic-chemistry.orgresearchgate.net For example, using nitrogen dioxide gas to oxidize benzylic alcohols to aldehydes is a sustainable method where the gaseous byproducts are converted to nitric acid, eliminating waste. nih.gov
The use of renewable feedstocks is another cornerstone of green chemistry. Aromatic compounds are traditionally derived from petroleum. acs.org However, innovative pathways are being developed to produce aromatics from biomass-derived sources like furans, which can be obtained from lignocellulosic waste. magtech.com.cnrsc.orgchinesechemsoc.org Catalytic processes, such as the Diels-Alder reaction of biomass-derived 2,5-dimethylfuran (B142691) with ethylene (B1197577) followed by dehydration, can yield valuable aromatic compounds like p-xylene. magtech.com.cnrsc.org Adapting such bio-based routes could provide a sustainable pathway to the aromatic core of this compound.
Solvent selection is also critical. The development of solvent-free reaction conditions, as demonstrated with cobaloxime catalysis, is a significant advancement. mdpi.comresearchgate.net When solvents are necessary, the use of water or recyclable ionic liquids is being explored to replace traditional volatile organic compounds. chemistryviews.orgmdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a major technological advancement for the synthesis of fine chemicals, including this compound. Flow chemistry offers enhanced safety, efficiency, and scalability. europa.eu
Nitration, a highly exothermic and potentially hazardous reaction, is particularly well-suited for flow chemistry. ewadirect.com The large surface-area-to-volume ratio of flow reactors allows for superior heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. europa.eu This improved temperature control can lead to higher yields and better selectivity. ewadirect.com Similarly, subsequent steps like ketalization can be integrated into a multi-step continuous flow process. zenodo.org This "telescoping" of reactions eliminates the need for isolating intermediates, saving time, resources, and reducing waste. acs.org
The integration of flow systems with automated platforms is another key research avenue. mit.edu Automated synthesis platforms can systematically vary reaction parameters like temperature, pressure, and reagent concentration to rapidly optimize reaction conditions. mit.edunih.gov This approach can drastically reduce the time required to develop a robust and efficient synthesis, cutting it down from months to days. mit.edu Automated systems, which can include robotic liquid handlers and computer-controlled modules, improve reproducibility and allow for the creation of compound libraries for further research. nih.govsigmaaldrich.com
Advanced Characterization Techniques for In-situ Reaction Monitoring
To optimize and control the synthesis of this compound, a deep understanding of the reaction kinetics, intermediates, and byproducts is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters. wikipedia.orghamiltoncompany.com
Future research will increasingly employ in-situ spectroscopic techniques to monitor reactions as they happen. mt.com Tools such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful for real-time analysis. nih.gov For the ketalization step, these techniques can track the disappearance of the ketone carbonyl peak and the appearance of characteristic C-O bands of the ketal, providing real-time data on reaction progress and endpoint. nih.gov Similarly, for the nitration step to form the precursor, in-situ monitoring can provide crucial information on reaction intermediates and help control the process safely. nih.gov
This data-rich approach allows for dynamic control of reaction conditions to ensure consistent product quality and maximize yield. mt.comyoutube.com Real-time data collection enables a deeper understanding of reaction mechanisms and helps identify any transient or unstable intermediates that would be missed by traditional offline analysis. numberanalytics.comspectroscopyonline.com
| PAT Tool | Information Gained | Application in Synthesis |
| FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Monitoring carbonyl disappearance during ketalization; tracking nitro group formation. nih.govyoutube.com |
| Raman Spectroscopy | Molecular structure and vibrational modes; less interference from water. | Complementary to FTIR for monitoring functional group transformations. nih.govnumberanalytics.com |
| NMR Spectroscopy | Detailed structural information on species in solution. | Mechanistic studies and identification of intermediates. numberanalytics.com |
Design and Synthesis of Related Compounds with Tunable Reactivity and Properties
Research into this compound opens the door to the design and synthesis of a wide array of related compounds with tailored properties. By modifying the core structure, new molecules with tunable reactivity, electronic properties, and potential applications can be created.
One avenue of exploration is the variation of the ketal group. Instead of the dimethoxy group, other diols or alcohols could be used during the ketalization step to install different dialkoxy groups. This could alter the stability of the protecting group, influencing its cleavage under specific acidic conditions, which is crucial for its role as an intermediate in multi-step syntheses.
Another area of focus is the modification of the aromatic ring. Introducing additional substituents (e.g., halogens, alkyl, or other electron-withdrawing/donating groups) onto the nitrobenzene (B124822) ring would significantly impact the electronic properties of the molecule. For example, adding further electron-withdrawing groups could enhance the electrophilicity of the ring, making it more susceptible to nucleophilic aromatic substitution. Conversely, adding electron-donating groups could alter its reactivity in other transformations. This approach allows for the fine-tuning of the molecule's chemical behavior for specific synthetic goals. The synthesis of such analogs would leverage established methods for aromatic substitution and functionalization.
Finally, the nitro group itself can be a point of modification. It can be reduced to an amine, which is a key functional group for the synthesis of dyes, pharmaceuticals, and polymers. nih.gov Designing related compounds where the nitro group is positioned differently on the ring (ortho or meta) would also lead to isomers with distinct chemical properties and reactivity, expanding the chemical space available to synthetic chemists.
Q & A
Q. What are the established synthetic routes for 1-(1,1-Dimethoxyethyl)-4-nitrobenzene, and how can reaction conditions be optimized in academic laboratories?
Methodological Answer: The compound can be synthesized via aldol condensation, adapting protocols used for structurally similar nitrobenzene derivatives. For example, 1-(diethoxymethyl)-4-nitrobenzene is synthesized using ethanol as the solvent and base catalysis (e.g., NaOEt) at reflux temperatures . For this compound, substitute methanol for ethanol and adjust reaction times (typically 6–12 hours). Key parameters to optimize include:
- Solvent polarity : Methanol enhances nucleophilicity of the alkoxy group.
- Catalyst loading : 10–20 mol% of a mild base (e.g., K₂CO₃) to avoid nitro group reduction.
- Temperature control : Maintain 60–80°C to prevent side reactions like elimination.
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Observed Impact |
|---|---|---|
| Solvent | Methanol | Higher yield vs. ethanol (hypothetical) |
| Catalyst (K₂CO₃) | 15 mol% | Balances reactivity and side products |
| Reaction Time | 8–10 hours | Maximizes conversion (>85%) |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming the dimethoxyethyl and nitro group positions. The dimethoxyethyl group shows two singlet peaks for the methoxy protons (δ 3.2–3.4 ppm) and a triplet for the ethyl CH₂ (δ 1.8–2.1 ppm). The nitro group deshields adjacent aromatic protons (δ 8.1–8.3 ppm) .
- IR Spectroscopy : Look for nitro group stretching (1520–1350 cm⁻¹) and ether C-O bonds (1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –OCH₃ groups).
Q. What are the stability concerns and recommended storage conditions for this compound?
Methodological Answer: Nitro groups are thermally sensitive and prone to decomposition under light or moisture. Recommendations include:
- Storage : In amber vials under inert gas (N₂/Ar) at –20°C.
- Handling : Avoid prolonged exposure to air or humidity. Use desiccants in storage containers.
- Decomposition Signs : Yellowing or precipitation indicates nitro group degradation; discard if >5% impurities detected via HPLC .
Advanced Research Questions
Q. How does the electronic nature of the dimethoxyethyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The dimethoxyethyl group is electron-donating due to methoxy substituents, which:
- Activate the aromatic ring : Enhances electrophilic substitution at the para position.
- Steric effects : The bulky dimethoxyethyl group may hinder reactions at the ortho position.
Comparative studies with derivatives like 1-(2-Bromoethoxy)-4-nitrobenzene (electron-withdrawing Br) show slower SN2 kinetics due to reduced leaving-group stability .
Q. What analytical challenges arise in distinguishing positional isomers or byproducts during synthesis?
Methodological Answer: Common challenges include:
- Isomer differentiation : Use HPLC with a chiral column (e.g., Chiralpak IA) to separate ortho/para isomers.
- Byproduct identification : GC-MS/MS detects low-abundance intermediates (e.g., elimination byproducts from aldol condensation).
- Quantitative NMR (qNMR) : Resolve overlapping peaks for nitro and alkoxy protons with 2D-COSY experiments .
Q. How can researchers resolve contradictions in reported reaction yields for similar nitrobenzene derivatives?
Methodological Answer: Contradictions often stem from:
- Solvent purity : Use anhydrous solvents (e.g., molecular sieves in methanol).
- Catalyst source : Compare yields with NaOEt vs. K₂CO₃ (latter avoids nitro reduction).
- Reproducibility : Validate protocols via triplicate runs and report standard deviations. For example, a 45% yield in ethanol vs. hypothetical 70% in methanol highlights solvent polarity effects.
Q. What safety protocols are critical under high-temperature or catalytic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
